2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfur-containing moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a nitrophenyl-substituted aldehyde.
Formation of the final product: The final step involves the coupling of the intermediate with 2,4,6-trimethylphenylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE: can be compared to other benzothiazole derivatives, furan derivatives, and nitroaromatic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic systems. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group and the benzothiazole ring can enhance its reactivity and potential bioactivity.
Properties
Molecular Formula |
C30H26N4O4S2 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[[6-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C30H26N4O4S2/c1-17-13-18(2)28(19(3)14-17)33-29(35)20(4)39-30-32-25-11-7-22(15-27(25)40-30)31-16-24-10-12-26(38-24)21-5-8-23(9-6-21)34(36)37/h5-16,20H,1-4H3,(H,33,35) |
InChI Key |
RNHKMPRCGAWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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